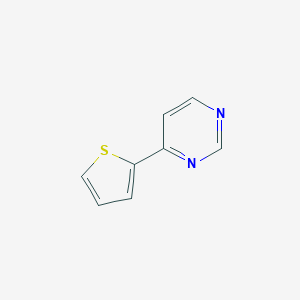

4-(Thiophen-2-yl)pyrimidine

Description

Properties

IUPAC Name |

4-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFAPQRLXWNZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356020 | |

| Record name | 4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19084-26-5 | |

| Record name | 4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Thiophen-2-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(thiophen-2-yl)pyrimidine scaffold is a privileged heterocyclic motif integral to the design of novel therapeutic agents and advanced materials. Its unique electronic properties and structural features make it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the prevalent synthetic strategies for constructing this core, an in-depth, field-proven experimental protocol, and a detailed analysis of the essential characterization techniques required to validate its structure and purity. The content herein is curated for professionals in chemical synthesis and drug development, emphasizing the causal relationships behind methodological choices to ensure reproducibility and foster innovation.

Strategic Approaches to Synthesis

The construction of the this compound core can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. The two most robust and widely adopted strategies are convergent synthesis via cyclocondensation of chalcone intermediates and modular synthesis via palladium-catalyzed cross-coupling reactions.

Convergent Synthesis: The Chalcone-Mediated Cyclocondensation Pathway

This classical yet highly effective method involves a two-step sequence: the formation of a thiophene-bearing chalcone, followed by its cyclization with a binucleophile to construct the pyrimidine ring.[1][4][5]

-

Causality and Rationale: This approach is valued for its operational simplicity and use of readily accessible starting materials. The initial Claisen-Schmidt condensation reaction builds the essential three-carbon backbone, which then serves as the electrophilic template for the subsequent ring-closing reaction.[1][6] The choice of the nitrogen-containing binucleophile (e.g., urea, thiourea, guanidine) allows for direct installation of different functional groups at the 2-position of the pyrimidine ring.

The general reaction scheme is depicted below:

Figure 1: Synthetic pathway via chalcone condensation.

Modular Synthesis: Palladium-Catalyzed Cross-Coupling

For a more modular approach, particularly in the context of library synthesis for drug discovery, palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille couplings are indispensable.[7][8] These methods allow for the direct formation of the C-C bond between the thiophene and pyrimidine rings.

-

Suzuki Coupling: This reaction pairs a halopyrimidine (e.g., 4-chloro- or 4-bromopyrimidine) with thiophene-2-boronic acid in the presence of a palladium catalyst and a base.[7]

-

Expertise & Rationale: The Suzuki coupling is often the preferred cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids. The reaction conditions are generally mild and tolerant of a wide array of functional groups, making it highly versatile for late-stage functionalization.

-

-

Stille Coupling: This involves the reaction of a halopyrimidine with an organostannane reagent, such as 2-(tributylstannyl)thiophene.[8][9][10]

-

Expertise & Rationale: While powerful and versatile, the Stille reaction's primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.[9] However, it remains a valuable tool when the corresponding boronic acid is unstable or difficult to access.

-

Detailed Experimental Protocol: A Validated Chalcone-Based Synthesis

This section provides a self-validating, step-by-step protocol for the synthesis of a representative 4-(Aryl)-6-(thiophen-2-yl)pyrimidin-2-ol, a common precursor for further derivatization.

Step 1: Synthesis of (E)-1-(thiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-acetylthiophene (1.26 g, 0.01 mol) and 4-methoxybenzaldehyde (anisaldehyde, 1.36 g, 0.01 mol) in 20 mL of ethanol. Stir at room temperature until a homogenous solution is formed.

-

Catalyst Addition: To the stirred solution, add 10 mL of a 40% aqueous potassium hydroxide (KOH) solution dropwise over 10 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

-

Reaction Execution: Continue stirring vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (2:8). The formation of a yellow precipitate is typically observed within 2 hours. Allow the reaction to stir for a total of 4-6 hours or until TLC indicates complete consumption of the starting materials.

-

Workup and Isolation: Pour the reaction mixture into 100 mL of crushed ice. Acidify the mixture slowly with dilute hydrochloric acid (HCl) until it is neutral to litmus paper (pH ≈ 7).

-

Purification: Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water. Dry the solid in a vacuum oven. The crude product can be purified by recrystallization from an ethanol/ethyl acetate mixture (8:2) to yield the pure chalcone as a crystalline solid.[4][5]

Step 2: Synthesis of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-ol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone from Step 1 (2.44 g, 0.01 mol) and urea (0.60 g, 0.01 mol).

-

Solvent and Catalyst: Add 25 mL of an ethanolic sodium hydroxide solution (prepared by dissolving 5 g of NaOH in 25 mL of absolute ethanol).

-

Reaction Execution: Heat the mixture to reflux and maintain it for 15-18 hours. Monitor the reaction progress by TLC.[1]

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.

-

Purification: Filter the solid, wash it with cold water to remove any remaining base, and dry it thoroughly. The crude product is then purified by recrystallization from ethanol to afford the title compound.[1]

Figure 2: General experimental workflow.

Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and analytical techniques forms a self-validating system for the synthesized this compound.

| Technique | Parameter | Expected Result / Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | δ 6.8-8.5 ppm: Multiple signals corresponding to aromatic protons on the pyrimidine, thiophene, and aryl rings.[1] | Confirms the presence and electronic environment of the core aromatic systems. |

| δ ~3.8 ppm (if applicable): Singlet for -OCH₃ protons.[1][5] | Identifies specific functional groups on substituents. | ||

| δ ~5.4 ppm, ~7.8 ppm (if applicable): Broad singlets for phenolic and pyrimidine -OH protons, D₂O exchangeable.[1] | Identifies labile protons. | ||

| Mass Spec. (ESI-MS) | Molecular Ion Peak | [M+H]⁺ or M⁺ corresponding to the calculated molecular weight.[1] | Confirms the molecular formula and provides the exact molecular weight. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000 cm⁻¹: Aromatic C-H stretching. | Validates the presence of the aromatic rings. |

| ~1620-1520 cm⁻¹: C=N and C=C stretching vibrations from the pyrimidine and thiophene rings.[1] | Confirms the heterocyclic core structure. | ||

| ~700-600 cm⁻¹: C-S stretching.[1] | Indicates the presence of the thiophene ring. | ||

| Elemental Analysis | % Composition | Calculated vs. Found values for C, H, N, S should be within ±0.4%.[5][11] | Provides definitive proof of the elemental composition and purity of the compound. |

Trustworthiness Through Cross-Validation

The integrity of this protocol relies on a system of cross-validation. TLC is not merely a monitoring tool but the first checkpoint for reaction success. The subsequent workup and purification steps are designed to remove specific impurities (unreacted starting materials, inorganic salts). Finally, the characterization battery provides orthogonal data points: NMR elucidates the precise chemical structure and proton/carbon framework, Mass Spectrometry confirms the overall molecular formula, IR spectroscopy validates the presence of key functional bonds, and Elemental Analysis provides the ultimate confirmation of bulk purity and composition. No single technique is sufficient; their combined interpretation provides the authoritative validation required in a professional research setting.

References

- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.

- Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl)

- Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity prediction and biological screening.Moroccan Journal of Chemistry.

- Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads.

- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon.American Chemical Society.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2.RSC Publishing.

- Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.MDPI.

- Stille reaction.Wikipedia.

- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.

- Stille Coupling.Organic Chemistry Portal.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.Bentham Science.

- Stille Coupling.Chemistry LibreTexts.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.BenchChem.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 4-(Thiophen-2-yl)pyrimidine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Thiophen-2-yl)pyrimidine

Introduction

This compound stands as a significant heterocyclic scaffold in modern medicinal chemistry and materials science. Comprising a pyrimidine ring linked to a thiophene moiety, this compound merges the structural features of two pharmacologically important heterocycles. Pyrimidine derivatives are fundamental components of nucleic acids and are found in numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate potency, selectivity, and metabolic stability.[2]

The utility of this compound and its analogs in drug discovery, particularly as inhibitors of kinases like EGFR and VEGFR-2, underscores the critical need for a thorough understanding of its physicochemical properties.[3][4] These properties—including solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only collated data but also detailed, field-proven experimental methodologies for their determination. The narrative emphasizes the causal relationships between these properties and their practical implications in a research and development context.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₆N₂S

-

Canonical SMILES: C1=CSC(=C1)C2=CC=NC=N2

-

InChI Key: SBRRGWNKRNJFEF-UHFFFAOYSA-N

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Methodology:

-

Preparation:

-

Add an excess amount of the solid this compound to a glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium. [5] * Add a precise volume of the desired aqueous buffer (e.g., phosphate buffer at pH 1.2, 4.5, and 6.8 for BCS classification) to the vial. [6]2. Equilibration:

-

Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). [6] * Agitate the suspension for a sufficient duration (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be run to determine the time required to achieve a stable concentration. [6][7]3. Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To ensure complete removal of particulate matter, centrifuge the samples. [6] * Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. [7]4. Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Calculate the solubility by comparing the measured concentration against a calibration curve prepared with known standards.

-

Scientist's Note: Filter validation is a critical, often overlooked step. The chosen filter material must not adsorb the analyte, as this would lead to an underestimation of solubility. A simple test involves passing a solution of known concentration through the filter and verifying that the concentration of the filtrate is unchanged. [6]

Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding affinity to proteins, and its overall ADME profile. It is quantified as the partition coefficient (P), the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. It is most commonly expressed in its logarithmic form, LogP. [8][9]

This method directly measures the partitioning of the compound between n-octanol and water. [8][9] Principle: The compound is dissolved in a biphasic system of water-saturated n-octanol and n-octanol-saturated water. After vigorous mixing and separation, the compound's concentration in each phase is measured to calculate the partition coefficient.

Methodology:

-

Solvent Preparation (Self-Validation):

-

Prepare the two phases by mixing equal volumes of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4, for LogD determination) in a large separation funnel.

-

Shake vigorously for 24 hours and then allow the layers to separate completely. This pre-saturation is critical to prevent volume changes during the experiment due to the mutual miscibility of the solvents. [10][11]2. Partitioning:

-

Prepare a stock solution of this compound in the phase in which it is more soluble.

-

In a suitable vessel, add precise volumes of the pre-saturated n-octanol and aqueous phases. The volume ratio can be adjusted depending on the expected LogP to ensure quantifiable concentrations in both phases. [12] * Add a small aliquot of the compound stock solution. The final concentration should not exceed the compound's solubility limit in either phase.

-

Seal the vessel and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to facilitate partitioning. [9] * Allow the mixture to stand undisturbed (e.g., overnight) or centrifuge gently to ensure complete phase separation. [9][11]3. Sampling and Quantification:

-

Carefully withdraw an aliquot from each phase. Extreme care must be taken to avoid cross-contamination of the layers. [8] * Quantify the concentration of the compound in each aliquot (C_octanol and C_water) using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = C_octanol / C_water

-

LogP is then calculated as: LogP = log₁₀(P)

-

Scientist's Note: For ionizable compounds, the measured value is the distribution coefficient (LogD), which is pH-dependent. To measure the intrinsic LogP of the neutral species, the pH of the aqueous buffer must be adjusted to be at least 2 units away from the compound's pKa.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms. For a basic compound like this compound (due to the pyrimidine nitrogens), the pKa refers to the equilibrium for the protonated form (BH⁺ ⇌ B + H⁺). This constant dictates the compound's charge state at different physiological pH values, profoundly influencing its solubility, membrane permeability, and receptor binding interactions. [13]

Potentiometric titration is a highly precise and widely used method for pKa measurement. [14][15] Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point or the half-equivalence point of the resulting titration curve. [13][14] Methodology:

-

System Preparation:

-

Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [14] * Prepare a solution of this compound at a known concentration (e.g., 1-10 mM) in water. A co-solvent like methanol may be required for sparingly soluble compounds, but the resulting pKa will be an apparent pKa specific to that solvent system. [15] * Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration. [14]2. Titration:

-

Place the solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Since this compound is expected to be basic, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments and record the pH after the reading stabilizes for each addition.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

-

The equivalence point is the point of maximum slope, which can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point). [14] Scientist's Note: For compounds with low aqueous solubility, UV-spectrophotometric pKa determination is an excellent alternative. This method relies on the principle that the protonated and deprotonated forms of the molecule have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of buffer solutions with known pH values, a sigmoid curve is generated from which the pKa can be accurately determined. [15][16]

-

Caption: Influence of Core Physicochemical Properties on ADME Processes.

Synthesis and Applications

This compound and its derivatives are typically synthesized via Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a reagent like urea or guanidine. [1][3]The reactivity of the scaffold allows for further functionalization, enabling the exploration of structure-activity relationships.

The favorable physicochemical profile of this scaffold makes it a valuable starting point in drug discovery. Its measured and predicted properties—moderate lipophilicity and potential for ionization—provide a balanced foundation for developing orally bioavailable drug candidates. These molecules have been investigated for a range of therapeutic targets, with notable success in the development of kinase inhibitors for oncology. [2][3][4]The thiophene moiety often engages in key interactions within the ATP-binding pocket of kinases, while the pyrimidine core serves as a versatile scaffold for presenting other pharmacophoric elements.

Conclusion

This compound is a heterocyclic compound of significant interest, particularly in the field of medicinal chemistry. A comprehensive understanding of its physicochemical properties is not merely an academic exercise but a prerequisite for rational drug design and development. While experimental data on the parent molecule is limited, computational tools and data from closely related analogs provide a solid framework for initial assessment. The robust, validated experimental protocols detailed in this guide—for determining melting point, solubility, lipophilicity, and pKa—provide researchers with the necessary tools to generate high-quality data, enabling the confident advancement of this compound-based candidates from discovery to clinical evaluation.

References

-

Nichols, L. (2020). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Lin, R., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. [Link]

-

LogP / LogD shake-flask method. (2018). protocols.io. [Link]

-

Experiment (1) determination of melting points. (2021). University of Technology, Iraq. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Wohl, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Ba, B., et al. (2010). Development of Methods for the Determination of pKa Values. Statistica Sinica. [Link]

-

K. S., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. [Link]

-

2.8: pH measurement and determination of pKa value. (2023). Chemistry LibreTexts. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Procedure for solubility testing of NM suspension. (2016). ResearchGate. [Link]

-

Shake Flask logK. (2017). Lokey Lab Protocols. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. (2018). World Health Organization. [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]

-

Shehab, W. S., et al. (2018). Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. Chemistry Central Journal. [Link]

-

El-Naggar, A. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Medicinal Chemistry. [Link]

-

El-Naggar, A. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]

-

4-(2-Thienyl)pyrimidine-2-thiol. (n.d.). PubChem. [Link]

-

Siddesh, M. B., et al. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry. [Link]

-

Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link]

-

Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. (2010). ResearchGate. [Link]

-

El-Naggar, A. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. materialneutral.info [materialneutral.info]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. jove.com [jove.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. ulm.edu [ulm.edu]

The Solid State Architecture of 4-(Thiophen-2-yl)pyrimidine Analogs: A Guide to Crystal Structure and Supramolecular Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The convergence of pyrimidine and thiophene moieties in a single molecular framework has created a fertile ground for the discovery of novel therapeutic agents. Pyrimidine, a fundamental component of nucleic acids, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] The thiophene ring, an isostere of benzene, enhances molecular interactions and modulates pharmacokinetic properties, making it a valuable component in drug design.[3] The combination of these two heterocycles into 4-(Thiophen-2-yl)pyrimidine analogs has yielded compounds with a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[4][5][6]

Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for drug development. The crystal structure dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive exploration of the crystal structure of this compound analogs, detailing their synthesis, crystallographic analysis, and the intricate network of intermolecular interactions that govern their supramolecular assembly.

Synthesis: From Chalcone Precursors to the Pyrimidine Core

The predominant synthetic route to this compound derivatives commences with the Claisen-Schmidt condensation.[4][7] This reaction typically involves an appropriately substituted acetophenone and thiophene-2-carbaldehyde to form a chalcone intermediate. Subsequent cyclization of this α,β-unsaturated ketone with a nitrogen-containing reagent like urea, thiourea, or guanidine affords the target pyrimidine ring.[7][8][9] This versatile approach allows for the introduction of diverse substituents on the pyrimidine and thiophene rings, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.[10][11]

Generalized Synthetic Workflow

The following diagram illustrates the common two-step synthesis of the this compound scaffold.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Novel 4-(Thiophen-2-yl)pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyrimidine ring, a fundamental component of nucleobases, is a "privileged" scaffold, widely recognized for its presence in numerous clinically approved drugs spanning antiviral, anticancer, and anti-inflammatory therapies[1]. Similarly, the thiophene ring, an aromatic five-membered heterocycle, is a bioisostere of the phenyl ring and is integral to a variety of therapeutic agents, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties[2]. The fusion of these two key heterocyclic systems into the 4-(thiophen-2-yl)pyrimidine core has given rise to a novel class of compounds with a broad spectrum of biological activities, positioning them as promising candidates for the development of next-generation therapeutics.

This technical guide provides an in-depth exploration of the diverse biological activities of these novel compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into the key areas of anticancer, antimicrobial, and anti-inflammatory activities, elucidating the underlying mechanisms of action and structure-activity relationships (SAR). Furthermore, this guide will present detailed, field-proven experimental protocols to empower researchers in their own investigations of this promising class of molecules.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The this compound scaffold has emerged as a particularly fertile ground for the development of novel anticancer agents. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines, often acting through the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival.

Mechanism of Action: Targeting Key Kinases

A predominant mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.

-

EGFR and VEGFR-2 Inhibition: Several novel this compound derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3][4]. EGFR is a key driver of cell proliferation and survival in many cancers, while VEGFR-2 is essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Dual inhibition of these pathways represents a powerful strategy to simultaneously halt tumor growth and cut off its blood supply. For instance, certain derivatives have shown promising inhibitory activities against both EGFR and VEGFR-2, comparable to the approved drugs erlotinib and sorafenib[3][4].

-

Other Kinase Targets: Beyond EGFR and VEGFR-2, this class of compounds has shown inhibitory activity against other important kinases implicated in cancer, such as Spleen Tyrosine Kinase (SYK) and Tie-2[5][6][7]. SYK is involved in the signaling of various hematopoietic cell receptors and is a target in B-cell malignancies. Tie-2 is another receptor tyrosine kinase crucial for angiogenesis.

The multifaceted kinase inhibitory profile of these compounds underscores their potential as broad-spectrum anticancer agents.

Signaling Pathway: Dual EGFR/VEGFR-2 Inhibition

Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Threats

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The this compound scaffold has demonstrated promising activity against a range of pathogenic bacteria and fungi, making it a valuable starting point for the development of new anti-infective drugs.

Spectrum of Activity

Newly synthesized this compound derivatives have been screened against various microbial strains, including:

-

Gram-positive bacteria: Staphylococcus aureus and Bacillus subtilis.[3]

-

Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.[3]

-

Fungi: Candida albicans and Aspergillus flavus.[3]

Several compounds have exhibited strong to moderate antibacterial and antifungal effects.[3][4][8]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these compounds is influenced by the specific substitutions on the heterocyclic core. For example, in a series of pyridothienopyrimidine derivatives, compounds 3a, 5a, and 9b displayed broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) ranges of 4–16 µg/mL.[9][10] The specific nature of the substituents at various positions of the fused ring system plays a crucial role in determining the antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of novel compounds against bacterial and fungal strains.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Standard antibiotics (e.g., amoxicillin) and antifungals (e.g., clotrimazole) as positive controls [9][10]* Microplate incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a fresh overnight culture of the microbial strain in the appropriate broth.

-

Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized inoculum in the broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Perform a two-fold serial dilution of the test compounds and control drugs in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][2] The this compound scaffold has been explored for its potential to modulate inflammatory responses.

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators.[1] For thiophene-based compounds, a common mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key players in the inflammatory process.[2][11] Some derivatives may also inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[12]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity is sensitive to the structural features of the compounds. For instance, in a study of thiophen-2-ylmethylene-based derivatives, compounds 6 and 11a, which incorporate specific nitrogenous heterocyclic rings, displayed potent anti-inflammatory activity, superior to the standard drug celecoxib.[12] This highlights the importance of the overall molecular architecture in achieving desired anti-inflammatory effects.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in an animal model.

Materials:

-

Wistar rats or Swiss albino mice

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., celecoxib or indomethacin)

-

1% (w/v) carrageenan solution in sterile saline

-

Pletysmometer

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals for at least one week under standard laboratory conditions.

-

Divide the animals into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups (at various doses).

-

-

Compound Administration:

-

Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

-

-

Induction of Inflammation:

-

Measure the initial paw volume of each animal using a pletysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

-

Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

-

Quantitative Data Summary

| Compound ID | Biological Activity | Assay | Target/Cell Line | IC50/MIC | Reference |

| 10b | Anticancer | EGFR/VEGFR-2 Inhibition | EGFR/VEGFR-2 | 0.161 µM / 0.141 µM | [3][4] |

| 2a | Anticancer | EGFR/VEGFR-2 Inhibition | EGFR/VEGFR-2 | 0.209 µM / 0.195 µM | [3][4] |

| 3a | Antimicrobial | MIC Determination | Various bacteria/fungi | 4-16 µg/mL | [9][10] |

| 5a | Antimicrobial | MIC Determination | Various bacteria/fungi | 4-16 µg/mL | [9][10] |

| 9b | Antimicrobial | MIC Determination | Various bacteria/fungi | 4-16 µg/mL | [9][10] |

| 7c | Anticancer | VEGFR-2 Inhibition | VEGFR-2 | 62.48 nM | [13] |

| SK-25 | Anticancer | Cytotoxicity | MiaPaCa-2 | 1.95 µM | [14] |

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects, underscore the immense potential of this chemical class. The ability of these compounds to modulate key biological pathways, particularly through kinase inhibition, provides a strong rationale for their further development.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the core scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of cancer, infectious diseases, and inflammation.

-

Toxicity Profiling: Comprehensive assessment of the safety and tolerability of lead compounds.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic, ultimately addressing unmet medical needs across a range of diseases.

References

-

El-Gamal, M. I., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Medicinal Chemistry. [Link]

-

Mohi El-Deen, E. M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules. [Link]

-

Mohi El-Deen, E. M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. ResearchGate. [Link]

-

Lahsasni, S., et al. (2018). Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. Molecules. [Link]

-

Tolba, M. S., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. [Link]

-

Abdel-Gawad, N. M., et al. (2021). Novel thienopyrimidine-aminothiazole hybrids: Design, synthesis, antimicrobial screening, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and VEGFR-2 inhibition. Bioorganic Chemistry. [Link]

-

El-Gamal, M. I., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. ResearchGate. [Link]

-

Caffrey, C. R., et al. (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. [Link]

-

Kumar, S., et al. (2017). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. BMC Cancer. [Link]

-

Al-Abdullah, E. S., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules. [Link]

-

Caffrey, C. R., et al. (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. PubMed. [Link]

-

Caffrey, C. R., et al. (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. [Link]

-

Tsolaki, E., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

-

El-Sayed, N. N. E., et al. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic Chemistry. [Link]

-

Abou El-Magd, W. S. I., et al. (2019). Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Synthetic Communications. [Link]

-

van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

-

Alam, M. A., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Serbian Chemical Society. [Link]

-

El-Gamal, M. I., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing. [Link]

-

Reddy, C. S., et al. (2021). Thiopyrimidine - An Overview on Synthesis and Biological Activity. JETIR. [Link]

-

da Silva, A. C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]

-

Gierlik, E., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. [Link]

-

Currie, K. S., et al. (2005). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Connolly, P. J., et al. (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Luke, R. W. A., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Various Authors. Search Results - "Thiophenes pharmacology". Library Catalog. [Link]

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Buy 2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid (EVT-13289667) [evitachem.com]

- 12. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel thienopyrimidine-aminothiazole hybrids: Design, synthesis, antimicrobial screening, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and VEGFR-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

In Silico ADME/T Profiling of 4-(Thiophen-2-yl)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Imperative of Early ADME/T Assessment in Modern Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant percentage of candidates failing during preclinical and clinical development due to unfavorable pharmacokinetic and toxicity profiles.[1][2] The principle of "fail early, fail cheap" has thus become a cornerstone of modern drug discovery, emphasizing the need to identify and discard compounds with undesirable properties at the earliest stages.[1] In silico, or computational, approaches to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) have emerged as indispensable tools in this endeavor.[3][4][5][6] These methods offer a rapid and cost-effective means to evaluate the "drug-likeness" of compounds before significant resources are invested in their synthesis and experimental testing.[1][7][8]

This guide provides an in-depth technical overview of the in silico ADME/T profiling of 4-(Thiophen-2-yl)pyrimidine derivatives, a chemical scaffold of considerable interest in medicinal chemistry. By leveraging a suite of computational tools and models, we will construct a comprehensive ADME/T profile, offering insights that can guide the selection and optimization of lead candidates.

The this compound Scaffold: Therapeutic Potential and ADME/T Considerations

The this compound core represents a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[9][10][11] The thiophene ring, a bioisostere of the phenyl ring, can influence a molecule's metabolic stability and interaction with biological targets.[12][13] Similarly, the pyrimidine ring is a common feature in many approved drugs and is known to participate in various biological interactions.[9][10][11] However, the combination of these two heterocyclic systems introduces specific ADME/T challenges that warrant careful computational evaluation.

Pillar 1: Physicochemical Properties and Drug-Likeness

The foundation of a favorable ADME/T profile lies in the physicochemical properties of a molecule. These properties govern its ability to dissolve, permeate biological membranes, and interact with metabolizing enzymes and transporters.

Lipinski's Rule of Five: A First Pass Filter for Oral Bioavailability

Christopher Lipinski's "Rule of Five" (Ro5) provides a set of simple heuristics to assess the likelihood of a compound being orally bioavailable.[14][15][16][17] The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[15]

Lipinski's Rule of Five Criteria:

While not a rigid set of rules, violations of more than one of these criteria may indicate potential issues with oral absorption.[16]

Experimental Protocol: In Silico Physicochemical Property Calculation

-

Structure Preparation:

-

Draw the 2D structures of the this compound derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the structures in a standard format, such as SDF or MOL2.

-

-

Property Calculation:

-

Utilize a computational platform with robust physicochemical property prediction modules. Several open-access and commercial software packages are available.

-

Recommended Tools:

-

Import the prepared structures into the chosen software.

-

Run the physicochemical property prediction module to calculate parameters such as molecular weight, LogP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

-

Pillar 2: ADME Profiling

Absorption

-

Human Intestinal Absorption (HIA): Predicts the percentage of a compound absorbed from the gut into the bloodstream. Models are often trained on data from Caco-2 cell permeability assays.

-

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption and penetration into tissues like the brain. Predicting whether a compound is a substrate or inhibitor of P-gp is crucial.

Distribution

-

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, primarily albumin. High PPB can limit the free concentration of the drug available to exert its therapeutic effect.

-

Blood-Brain Barrier (BBB) Permeation: Predicts the ability of a compound to cross the BBB and enter the central nervous system. This is a critical parameter for CNS-acting drugs and a potential liability for peripherally acting drugs.

Metabolism

-

Cytochrome P450 (CYP) Inhibition and Substrate Specificity: CYPs are a superfamily of enzymes responsible for the metabolism of a vast number of drugs.[18][19] Predicting which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) a compound inhibits or is metabolized by is essential for assessing the potential for drug-drug interactions.[20][21][22]

-

Site of Metabolism (SOM) Prediction: Identifies the specific atoms in a molecule that are most likely to be metabolized by CYP enzymes.[18] This information is invaluable for designing more metabolically stable analogues.

Excretion

While direct prediction of excretion pathways is complex, parameters like renal organic cation transporter (OCT2) substrate potential can provide insights into renal clearance.

Experimental Protocol: In Silico ADME Prediction

-

Tool Selection: Utilize comprehensive ADME prediction web servers or software.

-

Input: Submit the SMILES (Simplified Molecular Input Line Entry System) strings or upload the prepared 3D structures of the this compound derivatives to the selected platform.

-

Analysis: Execute the ADME prediction modules. The output will typically provide qualitative (e.g., "High" or "Low" HIA) and quantitative (e.g., predicted percentage of PPB) predictions for each parameter.

Pillar 3: Toxicity (Tox) Profiling

Early identification of potential toxicity is a critical step in de-risking drug candidates.

-

Ames Mutagenicity: Predicts the mutagenic potential of a compound, which is an indicator of its carcinogenic potential.[23][24][25] The prediction is based on models trained on data from the Ames test.[25][26]

-

Cardiotoxicity (hERG Inhibition): Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia.[27][28][29][30] In silico models are widely used to flag compounds with a high risk of hERG inhibition.[26][27][28][30][31]

-

Hepatotoxicity: Predicts the potential for a compound to cause liver injury.

-

Skin Sensitization: Assesses the likelihood of a compound to cause an allergic contact dermatitis.

Experimental Protocol: In Silico Toxicity Prediction

-

Tool Selection: Employ specialized toxicity prediction tools.

-

Recommended Tools: ProTox-II ([Link]), admetSAR, pkCSM.

-

-

Input: Provide the chemical structures in SMILES or SDF format.

-

Prediction: Run the toxicity prediction modules for endpoints such as Ames mutagenicity, hERG inhibition, hepatotoxicity, and others. The results are typically presented as a probability or a binary classification (e.g., "Mutagen" or "Non-mutagen").

Data Presentation: A Comparative Analysis of Hypothetical this compound Derivatives

To illustrate the application of this workflow, let's consider a hypothetical set of this compound derivatives with varying substitutions.

| Compound ID | MW ( g/mol ) | LogP | HBD | HBA | TPSA (Ų) | HIA (%) | BBB Permeant | CYP2D6 Inhibitor | hERG Inhibitor | Ames Mutagenicity |

| TP-001 | 350.4 | 3.2 | 1 | 4 | 75.6 | High (92%) | Yes | No | Low Risk | Non-mutagen |

| TP-002 | 480.6 | 4.8 | 2 | 5 | 95.3 | High (88%) | Yes | Yes | High Risk | Non-mutagen |

| TP-003 | 412.5 | 2.5 | 3 | 6 | 110.8 | Medium (65%) | No | No | Low Risk | Mutagen |

| TP-004 | 520.7 | 5.5 | 0 | 3 | 60.1 | Low (30%) | No | Yes | Medium Risk | Non-mutagen |

Visualization of the In Silico ADME/T Workflow

A clear and logical workflow is essential for a systematic in silico evaluation.

Caption: In silico ADME/T workflow for this compound derivatives.

Illustrative Metabolic Pathway: CYP-Mediated Oxidation

Understanding the potential metabolic fate of a compound is crucial. The thiophene ring, for instance, is susceptible to oxidation.

Caption: Predicted CYP-mediated metabolism of the thiophene moiety.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic in silico workflow for the ADME/T profiling of this compound derivatives. By integrating predictions of physicochemical properties, ADME parameters, and key toxicity endpoints, researchers can make more informed decisions regarding the progression of drug candidates. The hypothetical data and visualizations provided serve to illustrate the practical application of these computational tools.

It is crucial to remember that in silico predictions are models of reality and should be used to guide, not replace, experimental validation. Promising candidates identified through this workflow should be prioritized for synthesis and subsequent in vitro and in vivo ADME/T studies. The iterative use of in silico predictions and experimental data will undoubtedly accelerate the discovery of safe and effective medicines based on the this compound scaffold.

References

-

Title: In silico prediction of cytochrome P450-mediated site of metabolism (SOM) Source: PubMed URL: [Link]

-

Title: In silico prediction of hERG potassium channel blockage by chemical category approaches Source: Toxicology Research URL: [Link]

-

Title: In silico ADME/T modelling for rational drug design Source: Quarterly Reviews of Biophysics URL: [Link]

-

Title: Leveraging Machine and Deep Learning Algorithms for hERG Blocker Prediction Source: IEEE Xplore URL: [Link]

-

Title: In Silico Prediction of Cytochrome P450-Mediated Drug Metabolism Source: Combinatorial Chemistry & High Throughput Screening URL: [Link]

-

Title: In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms Source: International Journal of Molecular Sciences URL: [Link]

-

Title: In silico prediction of hERG blockers using machine learning and deep learning approaches Source: Journal of Applied Toxicology URL: [Link]

-

Title: Predictive models for HERG channel blockers: ligand-based and structure-based approaches Source: PubMed URL: [Link]

-

Title: Open access in silico tools to predict the ADMET profiling of drug candidates Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism Source: Drug Discovery Today URL: [Link]

-

Title: In silico prediction of hERG potassium channel blockage by chemical category approaches Source: Toxicology Research URL: [Link]

-

Title: Lipinski's rule of five – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: Lipinski's rule of five Source: Wikipedia URL: [Link]

-

Title: Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4 Source: ACS Publications URL: [Link]

-

Title: Open access in silico tools to predict the ADMET profiling of drug candidates Source: PubMed URL: [Link]

-

Title: The Rule of 5 - Two decades later Source: Sygnature Discovery URL: [Link]

-

Title: In silico ADME/T modelling for rational drug design Source: Cambridge University Press URL: [Link]

-

Title: lipinski rule of five Source: Lecture Notes URL: [Link]

-

Title: Mastering Lipinski Rules for Effective Drug Development Source: Bioaccess URL: [Link]

-

Title: In silico ADME/T modelling for rational drug design Source: PubMed URL: [Link]

-

Title: Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery Source: DrugPatentWatch URL: [Link]

-

Title: In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts Source: Frontiers in Chemistry URL: [Link]

-

Title: Importance of ADME and Toxicology Studies in Drug Discovery Source: Bio-Rad URL: [Link]

-

Title: In silico methods for ADME(T) prediction: A brief review Source: ResearchGate URL: [Link]

-

Title: In silico ADME/T modelling for rational drug design Source: ResearchGate URL: [Link]

-

Title: The Importance of ADMET in Early Drug Discovery and Development Source: The Scientist URL: [Link]

-

Title: How ADME Studies Contribute To Drug Development Source: CfPIE URL: [Link]

-

Title: The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery Source: MDPI URL: [Link]

-

Title: In silico prediction of chemical Ames mutagenicity Source: PubMed URL: [Link]

-

Title: List of Software uses in Molecular Docking Source: ResearchGate URL: [Link]

-

Title: In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways Source: Wiley Online Library URL: [Link]

-

Title: Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives Source: PubMed URL: [Link]

-

Title: Pharmacokinetics Software | Predict ADME Properties | ADME Suite Source: ACD/Labs URL: [Link]

-

Title: Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives Source: Taylor & Francis Online URL: [Link]

-

Title: Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives | Request PDF Source: ResearchGate URL: [Link]

-

Title: In silico Prediction of Chemical Ames Mutagenicity Source: Semantic Scholar URL: [Link]

-

Title: ADMET Predictor® - Simulations Plus Source: Simulations Plus URL: [Link]

-

Title: In silico the Ames Mutagenicity Predictive Model of Environment Source: In Silico Pharmacology URL: [Link]

-

Title: Toxicity prediction of pyrimidine molecule Source: ResearchGate URL: [Link]

-

Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: National Institutes of Health URL: [Link]

-

Title: Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones Source: Royal Society Open Science URL: [Link]

-

Title: Easy Online Bioinformatics Tools & Services Source: Neurosnap URL: [Link]

-

Title: ADMET Prediction Software Source: Sygnature Discovery URL: [Link]

-

Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study Source: National Institutes of Health URL: [Link]

-

Title: Synthesis of Ethynyl-Thiophene Derivatives, Antioxidant Properties and ADME Analysis Source: Van Yüzüncü Yıl Üniversitesi URL: [Link]

-

Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]

Sources

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]

- 3. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 4. cambridge.org [cambridge.org]

- 5. In silico ADME/T modelling for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 16. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 17. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 18. In silico prediction of cytochrome P450-mediated site of metabolism (SOM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms [mdpi.com]

- 21. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. In silico prediction of chemical Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In silico Prediction of Chemical Ames Mutagenicity | Semantic Scholar [semanticscholar.org]

- 25. In silico the Ames Mutagenicity Predictive Model of Environment | Innovative Biosystems and Bioengineering [ibb.kpi.ua]

- 26. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Predictive models for HERG channel blockers: ligand-based and structure-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In silico prediction of hERG potassium channel blockage by chemical category approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Leveraging Machine and Deep Learning Algorithms for hERG Blocker Prediction | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

A Technical Guide to Quantum Chemical Calculations for 4-(Thiophen-2-yl)pyrimidine: A DFT Approach

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-(Thiophen-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3][4] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a self-validating workflow grounded in Density Functional Theory (DFT). We will explore the rationale behind the selection of computational methods, detailing a step-by-step procedure from initial structure generation to the calculation of advanced electronic and spectroscopic properties. This guide emphasizes the "why" behind each step, ensuring that the practitioner can not only execute the calculations but also interpret the results with a high degree of scientific rigor. Key molecular properties, including optimized geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and simulated NMR and UV-Vis spectra, will be discussed in the context of their application to drug design and molecular reactivity analysis.

Introduction: The Significance of this compound

This compound is a bicyclic heterocyclic compound featuring a pyrimidine ring linked to a thiophene ring. This molecular scaffold is a recurring motif in a variety of biologically active molecules, exhibiting a range of pharmacological activities, including antitumor and antimicrobial properties.[1][2] The arrangement of heteroatoms (nitrogen and sulfur) and aromatic rings creates a unique electronic landscape, making it a prime candidate for drug design and development.[4]

Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is paramount for rational drug design. Quantum chemical calculations provide a powerful, non-experimental method to elucidate these characteristics, offering insights that can guide synthetic efforts and predict molecular behavior.[5] This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method that offers a favorable balance between accuracy and computational cost for systems of this size.[6]

Theoretical Foundation: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] The core principle of DFT is that the properties of a multi-electron system can be determined by using the electron density as the fundamental variable, rather than the complex many-electron wave function.[7]

For the calculations outlined in this guide, we will employ the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid exchange-correlation functional that has demonstrated high efficacy in reproducing experimental results for a wide range of organic and heterocyclic molecules.[6][8]

The choice of basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. We will utilize the 6-311++G(d,p) Pople-style basis set. This triple-zeta basis set provides a high degree of flexibility for describing the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs (like the nitrogen and sulfur atoms in our molecule), while the polarization functions (d,p) allow for the description of non-spherical electron densities, which is crucial for capturing the nature of chemical bonds.[8][9]

A Self-Validating Computational Workflow

The following protocol is designed to be a self-validating system. Each step builds upon the previous one, with checks in place to ensure the integrity of the calculation.

Step 1: Molecular Structure Generation

The initial step is to create a 3D model of this compound. This can be accomplished using any molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). It is crucial to ensure correct atom connectivity and a reasonable initial geometry.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Protocol:

-

Input: The 3D structure from Step 1.

-

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

-

Methodology:

-

Keyword/Route Section: #p B3LYP/6-311++G(d,p) Opt

-

The Opt keyword instructs the software to perform a geometry optimization.

-

-

Validation: The optimization process is complete when the forces on the atoms and the energy change between steps fall below a predefined convergence threshold. The output file should be checked to confirm successful convergence.

Step 3: Vibrational Frequency Analysis

A frequency calculation serves two primary purposes: to confirm that the optimized geometry is a true energy minimum and to compute thermodynamic properties.

Protocol:

-

Input: The optimized geometry from Step 2.

-

Methodology:

-

Keyword/Route Section: #p B3LYP/6-311++G(d,p) Freq

-

-

Validation: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

Step 4: Calculation of Molecular Properties

Using the validated optimized geometry, a host of molecular properties can be calculated. These properties provide deep insights into the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

HOMO: Represents the ability to donate an electron.

-